4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE
Description
The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylphenyl group and a thiophene-2-sulfonyl group at the 1-position of the piperidine. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and capacity to engage in hydrogen bonding, making it a common feature in medicinal chemistry. The thiophene sulfonyl group introduces a sulfur-containing aromatic system, which may influence electronic properties and target binding compared to benzene-based sulfonyl groups.
Properties
IUPAC Name |
3-(2-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-13-5-2-3-6-15(13)17-19-18(24-20-17)14-8-10-21(11-9-14)26(22,23)16-7-4-12-25-16/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVDECJGBGPTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclization conditions.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using a sulfonyl chloride reagent.
Coupling with Piperidine: The final step involves coupling the oxadiazole-thiophene intermediate with piperidine under suitable conditions, often using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nitrogen heterocycles.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-infective and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Implications
The compound is compared to two analogs from the evidence:
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine (): Oxadiazole substituent: Replaces 2-methylphenyl with a 1,3-benzodioxol-5-yl group (a bicyclic ether system). Sulfonyl group: 5-Fluoro-2-methylphenylsulfonyl instead of thiophene-2-sulfonyl. Impact: The benzodioxol group increases lipophilicity and may enhance metabolic stability.
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine (): Oxadiazole substituent: Simple phenyl group (lacking the methyl substituent). Sulfonyl group: Phenylsulfonyl connected via an ethyl linker. The absence of a methyl group reduces steric hindrance, possibly enabling different binding modes.
Table 1. Structural and Physicochemical Comparison
Research Findings and Trends
- Substituent Effects on Oxadiazole: The 2-methylphenyl group in the target compound provides moderate steric hindrance, which may optimize binding pocket interactions. In contrast, the benzodioxol group in introduces a bulkier, electron-rich system that could enhance membrane permeability .
Sulfonyl Group Modifications :
- The thiophene sulfonyl group in the target compound offers a smaller heteroaromatic system compared to the fluorophenyl sulfonyl group in , which may reduce off-target interactions.
- The ethyl-linked phenylsulfonyl group in demonstrates the trade-off between flexibility and binding affinity, as longer linkers can decrease potency but improve solubility .
- The thiophene sulfur in the target compound may influence redox properties or metabolic pathways compared to purely hydrocarbon-based systems.
Biological Activity
The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel chemical structure that integrates multiple pharmacologically significant moieties. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Piperidine ring : Associated with various therapeutic effects including anesthetic and antidiabetic properties.
- Thiophene sulfonyl group : Enhances solubility and bioactivity.
Antibacterial Activity
Recent studies have shown that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. The synthesized derivatives have been tested against several bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Pseudomonas aeruginosa | Weak to moderate |
| Staphylococcus aureus | Weak to moderate |
These findings suggest that the compound may be effective against certain pathogenic bacteria, potentially serving as a lead for new antibacterial agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes associated with various diseases:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can aid in treating Alzheimer's disease.
- Urease : Inhibition can help manage infections caused by urease-producing bacteria.
In vitro studies indicated strong inhibitory activity against both AChE and urease, with some derivatives showing IC50 values as low as for AChE .
Study 1: Antibacterial Screening
A study synthesized several oxadiazole-piperidine derivatives and assessed their antibacterial properties through disk diffusion methods. The results indicated that compounds with the thiophene sulfonyl group exhibited enhanced activity against Salmonella typhi compared to those without this modification .
Study 2: Enzyme Interaction Studies
Molecular docking studies were performed using bovine serum albumin (BSA) to evaluate the binding affinity of the compound. The results demonstrated significant interactions between the compound and amino acid residues in BSA, suggesting potential for therapeutic applications in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
